1-(Phenylamino)propan-2-ol

Description

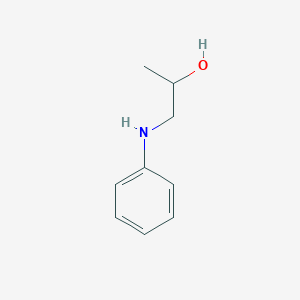

Structure

3D Structure

Properties

IUPAC Name |

1-anilinopropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCADZVQNIHFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332550 | |

| Record name | 1-(phenylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-06-5 | |

| Record name | 1-(phenylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylamino Propan 2 Ol and Its Derivatives

Epoxide Ring-Opening Strategies in 1-(Phenylamino)propan-2-ol Synthesis

The ring-opening of epoxides stands as a fundamental and widely utilized method for the synthesis of β-amino alcohols, including this compound. This approach leverages the inherent reactivity of the strained three-membered ether ring toward nucleophilic attack.

Nucleophilic Attack Modalities of Anilines on Propylene (B89431) Carbonate and Epoxides

The synthesis of this compound is frequently achieved through the nucleophilic attack of aniline (B41778) on propylene oxide or its precursor, propylene carbonate. The regioselectivity of this reaction is a critical aspect, with the amine preferentially attacking the less sterically hindered carbon of the epoxide ring, a characteristic of an SN2 mechanism. rsc.orgnih.gov This generally leads to the desired this compound isomer.

The use of propylene carbonate as an alternative to propylene oxide offers significant safety and handling advantages, as it is a less hazardous material. acs.org The reaction between aniline and propylene carbonate can proceed in a self-solvent system, particularly at elevated temperatures, to yield this compound with the evolution of carbon dioxide. acs.org

The mechanism involves the nucleophilic aniline attacking the electrophilic carbon of the carbonate or epoxide. In the case of propylene carbonate, this is followed by the elimination of CO2. acs.org The lone pair of electrons on the nitrogen atom of aniline acts as the nucleophile, initiating the bond formation with one of the carbon atoms of the epoxide ring. organic-chemistry.org This process is often facilitated by catalysts that can activate the epoxide ring or enhance the nucleophilicity of the amine.

Microwave-Assisted Synthetic Routes to Substituted this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of this compound and its analogues has proven highly effective. rsc.orgacs.orgscirp.org Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity compared to conventional heating methods. scirp.orgrsc.org

The aminolysis of epoxides with anilines under microwave irradiation can often be performed under solvent-free conditions or in environmentally benign solvents like water, aligning with the principles of green chemistry. acs.orgorganic-chemistry.org For instance, the reaction of various epoxides with aromatic amines has been successfully carried out in an aqueous ethanol (B145695) medium under microwave irradiation without the need for a catalyst, demonstrating high regioselectivity and efficiency. rsc.orgacs.org

Research has shown that even less reactive and sterically hindered aromatic amines can react with epoxides in equimolar ratios under microwave heating to produce β-amino alcohols in good yields. acs.org The significant rate enhancements observed are attributed to the efficient and uniform heating provided by microwaves, which can overcome the activation energy barriers of the reaction more effectively than conventional heating. scirp.org

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Aniline + Styrene Oxide | Conventional Heating (Ethanol, reflux) | 22 hours | 23% | scirp.org |

| Aniline + Styrene Oxide | Microwave Irradiation (Solvent-free) | 4 minutes | 89% | scirp.org |

| p-Toluidine + Epichlorohydrin | Microwave Irradiation (Aqueous ethanol) | Short | Good to Excellent | acs.org |

Multicomponent and Cascade Reaction Approaches

Multicomponent and cascade (or tandem) reactions offer a streamlined approach to the synthesis of complex molecules like this compound from simple precursors in a single operation. These strategies enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.

While a specific multicomponent reaction solely designed for this compound is not extensively documented, the principles can be applied. For instance, a one-pot synthesis of chiral 1-aryl-2-aminoethanols has been developed involving the in situ generation of α-amino ketones from α-bromoketones and amines, followed by asymmetric hydrogenation. organic-chemistry.org This demonstrates the potential for tandem processes in synthesizing related amino alcohols.

Enzymatic cascade reactions also present a powerful strategy. For example, chiral amino alcohols have been synthesized from L-lysine using a cascade of dioxygenase and decarboxylase enzymes. nih.gov This biocatalytic approach highlights the potential for developing highly selective and environmentally friendly one-pot syntheses for derivatives of this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways to enhanced reaction rates, improved selectivity (both regio- and stereoselectivity), and milder reaction conditions. Both heterogeneous and homogeneous catalytic systems have been successfully employed.

Zeolite-Mediated Conversions for Regio- and Stereoselective Synthesis

Zeolites, with their well-defined microporous structures and tunable acidity, have proven to be effective heterogeneous catalysts for the synthesis of this compound. scirp.orgresearchgate.net They offer advantages such as reusability, ease of separation from the reaction mixture, and shape-selective catalytic properties.

In a notable study, Na-Y zeolite was used as a recyclable catalyst for the highly regioselective synthesis of this compound from aniline and propylene carbonate in a solvent-less system. scirp.org The zeolite framework is believed to play a crucial role in orienting the reactants, leading to the preferential formation of the desired isomer. The study found that Na-Y zeolite could be reused for multiple cycles with only a slight decrease in activity. scirp.org The catalytic activity was also influenced by the type of zeolite and the nature of the cation exchanged into the zeolite framework. scirp.org

Organocatalytic Systems for this compound Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of β-amino alcohols. Chiral organocatalysts can induce high levels of enantioselectivity in the ring-opening of epoxides with anilines, providing access to optically active this compound derivatives. organic-chemistry.org

Various classes of organocatalysts have been explored, including chiral phosphoric acids, thioureas, and sulfinamides. unisa.itresearchgate.net These catalysts typically operate through a dual activation mechanism, where they activate both the epoxide and the nucleophile (aniline) through hydrogen bonding or other non-covalent interactions. This controlled activation in a chiral environment leads to the preferential formation of one enantiomer of the product.

For example, readily synthesized chiral sulfinamide-based organocatalysts have been shown to be effective in the asymmetric ring-opening of meso-epoxides with anilines, affording β-amino alcohols in high yields and with excellent enantioselectivity. organic-chemistry.orgresearchgate.net The development of such organocatalytic systems is a significant step towards the practical and scalable synthesis of enantiomerically pure this compound and its derivatives.

Trifunctional Organocatalyst Design and Performance in Continuous Flow

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Trifunctional organocatalysts, in particular, are designed to mimic the active sites of enzymes, incorporating multiple functional groups to activate and orient substrates with high precision. rsc.org For the synthesis of β-amino alcohols, a trifunctional organocatalyst could feature:

A Lewis basic site (e.g., an amino group) to activate the amine nucleophile.

A Brønsted acid site (e.g., a hydroxyl or carboxylic acid group) to activate the epoxide electrophile through hydrogen bonding. nih.govresearchgate.net

A directing group (e.g., a bulky substituent) to control the stereochemical outcome of the reaction.

While specific trifunctional organocatalysts designed explicitly for the continuous flow synthesis of this compound are still an emerging area of research, the principles have been demonstrated in similar transformations. rsc.org For example, simple primary β-amino alcohols derived from amino acids have been shown to be effective organocatalysts in asymmetric Michael additions, showcasing the potential of combining amino and hydroxyl functionalities for catalysis. nih.gov The integration of such catalysts into continuous flow systems offers the potential for high-throughput synthesis and facile catalyst-product separation, paving the way for automated and scalable production of chiral amino alcohols.

Heterogenized Organocatalysts in Continuous-Flow Systems

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture, which can be costly and lead to product contamination. nih.gov Heterogenization, the process of immobilizing a catalyst onto a solid support, elegantly solves this problem, especially in the context of continuous flow chemistry. nih.gov Insoluble, supported organocatalysts can be packed into a column or reactor bed, allowing the reactant solution to flow through while the catalyst remains stationary. This setup simplifies product purification and enables the catalyst to be reused over multiple cycles.

For the synthesis of this compound, an organocatalyst like L-proline could be immobilized on supports such as silica (B1680970) gel or polystyrene. nih.gov The heterogenized catalyst would facilitate the ring-opening of propylene oxide with aniline within a packed-bed reactor. This approach offers several advantages:

Simplified Purification: The product stream is free of the catalyst.

Catalyst Reusability: The catalyst can be used for extended periods, reducing costs.

Process Intensification: Flow systems allow for rapid optimization of reaction parameters like temperature, pressure, and residence time. researchgate.net

The development of robust and efficient heterogenized organocatalysts is a key area of research for making the synthesis of β-amino alcohols more sustainable and industrially viable.

Lewis Acid Catalysis in Epoxide Ring Opening Reactions

The reaction between an epoxide and a weak nucleophile like aniline can be significantly accelerated by a Lewis acid catalyst. The Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the epoxide a much more reactive electrophile. khanacademy.orgyoutube.com This activation facilitates the nucleophilic attack by the amine at one of the epoxide's carbon atoms. tsijournals.comyoutube.com

Various Lewis acids have been explored for the ring-opening of epoxides. In a study on the reaction of propylene oxide with aniline, lithium bromide (LiBr) was used as an effective Lewis acid catalyst. tsijournals.com The reaction was carried out at elevated temperature and pressure to achieve the desired product. Density Functional Theory (DFT) calculations have been used to study the mechanism, indicating that the Lewis acid interacts with the epoxide's oxygen, which is the most stable interaction and leads to the formation of the β-amino alcohol. tsijournals.com Other Lewis acids, such as aluminum-based complexes, have also been shown to catalyze the ring-opening of various epoxides with aniline, yielding good conversions to the corresponding 2-amino alcohols. researchgate.net

| Catalyst System | Epoxide Substrate | Amine Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Lithium Bromide (LiBr) | Propylene Oxide | Aniline | Effectively catalyzes the reaction at 125 °C and 7.65 atm. tsijournals.com | tsijournals.com |

| Nitrile Ligated Aluminum Complexes | Cyclohexene Oxide, Cyclooctene Oxide | Aniline | Good yields (up to 86%) of the corresponding 2-amino alcohols were obtained. researchgate.net | researchgate.net |

| Graphene Oxide | Styrene Oxide | Various Amines | Catalyzes the reaction under metal-free and solvent-free conditions. researchgate.net | researchgate.net |

| Chromium Catalysts | Aldehydes | Imines | A novel method for synthesizing chiral β-amino alcohols via asymmetric cross-coupling. westlake.edu.cn | westlake.edu.cn |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has revolutionized chemical manufacturing by offering superior control, safety, and scalability compared to traditional batch processing. labmanager.comkilolabs.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions and leading to more consistent product quality. youtube.com

Continuous Flow Reactor Design and Optimization for Enhanced Selectivity

The design of a continuous flow reactor is critical for maximizing the yield and selectivity of a reaction. For the synthesis of this compound, a typical setup would involve two pumps feeding solutions of aniline and propylene oxide (potentially with a catalyst) into a mixer, followed by a heated reactor coil or a packed-bed reactor. google.com Key parameters that can be optimized for enhanced selectivity include:

Temperature and Pressure: Flow reactors can operate at temperatures and pressures beyond the limits of standard batch reactors, enabling access to new reaction windows.

Residence Time: The time reactants spend in the reactor can be precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction progress.

Mixing: Efficient mixing is crucial for fast and selective reactions. Microreactors, with their small channel dimensions, provide exceptionally high surface-area-to-volume ratios, leading to rapid mixing and superior heat transfer. beilstein-journals.org

An efficient continuous-flow method for preparing various β-amino alcohols catalyzed by an immobilized lipase (B570770) has been developed, demonstrating the power of combining flow technology with biocatalysis. mdpi.com This approach achieved high efficiency under mild conditions (35 °C) with a short residence time of just 20 minutes. mdpi.com

Comparative Analysis of Batch versus Flow Processes for Amino Alcohol Synthesis

When comparing batch and flow processes for the synthesis of amino alcohols, several key differences highlight the advantages of continuous manufacturing. labmanager.combeilstein-journals.org

| Feature | Batch Process | Continuous Flow Process |

| Safety | Large volumes of reagents and potential for thermal runaway present significant safety risks. youtube.com | Small reactor volumes and superior heat transfer drastically improve safety, especially for exothermic reactions. kilolabs.comyoutube.com |

| Scalability | Scaling up often requires a complete redesign of the process and equipment, which is time-consuming and costly. labmanager.com | Production can be increased by running the system for longer periods or by "scaling out" (running multiple reactors in parallel). labmanager.com |

| Process Control | Maintaining uniform temperature and concentration throughout a large vessel is challenging, leading to potential side products. beilstein-journals.org | Precise control over temperature, pressure, and residence time leads to higher consistency and product quality. labmanager.com |

| Efficiency | Significant downtime between batches for cleaning and setup. kilolabs.com | Continuous operation maximizes productivity and reduces downtime. labmanager.com |

| Reaction Time | Reactions can take several hours to days to reach completion. researchgate.netbeilstein-journals.org | Significantly shorter reaction times are often achieved due to enhanced heat and mass transfer. researchgate.netbeilstein-journals.org |

An example demonstrating the superiority of flow processing is the synthesis of β-methylionones, where a tubular reactor significantly reduced reaction time compared to batch methods. beilstein-journals.org While the initial setup of a flow system can be more complex, the long-term benefits in terms of efficiency, safety, and cost-effectiveness are substantial, particularly for industrial-scale production. kilolabs.com

Derivatization Strategies for Expanding this compound Chemical Space

Derivatization is the process of chemically modifying a compound to produce new molecules with potentially different properties. This compound offers several sites for derivatization: the secondary amine, the secondary hydroxyl group, and the phenyl ring. These modifications are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

N-Acylation/N-Alkylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to form amides. It can also undergo alkylation with alkyl halides.

O-Acylation/O-Alkylation: The hydroxyl group can be converted into an ester through reaction with acyl chlorides (like benzoyl chloride) or into an ether. libretexts.org

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, typically directed to the ortho and para positions relative to the amino group.

Reactions involving both functional groups: The vicinal amino alcohol motif allows for specific reactions. For instance, it can be used to form oxazolidine (B1195125) rings or be cleaved under specific oxidative conditions (e.g., with sodium periodate), a strategy used in creating cleavable linkers for peptides. pentelutelabmit.com

A variety of derivatizing agents are used to enhance the analytical detection of compounds like amino alcohols in techniques such as HPLC. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with both amines and alcohols to introduce a fluorescent tag, improving detection sensitivity. libretexts.org Similarly, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) reacts with primary and secondary amines and can also react with hydroxyl groups to aid in UV-Vis detection. libretexts.org These derivatization techniques are essential tools for both synthesizing new analogues and for the analytical characterization of this compound and its derivatives. nih.govsigmaaldrich.comnih.gov

Mechanistic Elucidation of Reactions Involving 1 Phenylamino Propan 2 Ol

Investigation of Nucleophilic Addition Mechanisms

The synthesis of 1-(phenylamino)propan-2-ol from propylene (B89431) oxide and aniline (B41778) is a classic example of a nucleophilic addition reaction, specifically, the aminolysis of an epoxide. The fundamental mechanism involves the attack of the nucleophilic amine (aniline) on one of the electrophilic carbon atoms of the epoxide ring. tsijournals.com This attack leads to the cleavage of a carbon-oxygen bond in the strained three-membered ring.

The reaction generally proceeds via an S(_N)2-type mechanism. nih.gov In this process, the aniline molecule attacks a carbon atom of the propylene oxide ring from the backside, relative to the oxygen atom, leading to an inversion of stereochemistry at the site of attack. The epoxide's oxygen atom, being highly electronegative, polarizes the C-O bonds, rendering the carbon atoms partially positive and thus susceptible to nucleophilic attack.

In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can occur at either the less substituted carbon (C1) or the more substituted carbon (C2). The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the reaction conditions (e.g., acidic, basic, or neutral). nih.gov

Under neutral or basic conditions: The attack of a nucleophile like aniline predominantly occurs at the sterically less hindered carbon atom (the terminal C1 carbon of propylene oxide). This leads to the formation of the primary alcohol, this compound.

Under acidic conditions: The epoxide oxygen is first protonated, forming a more reactive intermediate. In this scenario, the positive charge is better stabilized at the more substituted carbon atom, giving it more carbocation-like character. Consequently, the nucleophile may preferentially attack the more substituted carbon (the benzylic C2 carbon). nih.gov

The reaction can be catalyzed by various agents, including Lewis acids, which coordinate to the epoxide oxygen, further enhancing the electrophilicity of the ring carbons and facilitating the nucleophilic attack by the amine. nih.gov

Elucidation of Intermediate Species in this compound Reaction Pathways

The reaction pathway for the formation of this compound from aniline and propylene oxide involves several key intermediate species. The initial step is the nucleophilic attack of the nitrogen atom of aniline on a carbon atom of the propylene oxide ring. This ring-opening event results in the formation of a zwitterionic intermediate or, in the presence of a catalyst or protic solvent, a protonated amino alcohol intermediate.

Computational studies, such as those using Density Functional Theory (DFT), have provided significant insights into the stability of these intermediates. In the reaction between propylene oxide and aniline, two primary intermediate structures, denoted as A and B, can be conceptualized, corresponding to the nucleophilic attack at the two different carbons of the epoxide ring. tsijournals.com Subsequent reactions can lead to different final products. A theoretical study by Asadbegi and Farzi investigated the reaction in the presence of a lithium bromide catalyst. Their calculations showed that the product resulting from the attack at the less hindered carbon (leading to this compound) is the most stable, which aligns with experimental observations. tsijournals.com

The stability of the potential products and intermediates was computationally assessed, revealing the energetic favorability of the pathway leading to this compound. The relative stabilities of the different possible products (AA, AB, BA, BB) and intermediates (A, B) were calculated, confirming that the experimentally observed major product is also the most thermodynamically stable. tsijournals.com

Table 1: Calculated Relative Stabilities of Products and Intermediates in the Aniline-Propylene Oxide Reaction

| Species | Structure Description | Relative Stability (kcal/mol) |

| AA | This compound | 0.15 |

| AB | 2-(Phenylamino)propan-1-ol | 0.00 |

| BB | Dimerization/Side Product | 9.67 |

| A | Intermediate for AA formation | 1.69 |

| B | Intermediate for AB formation | 0.00 |

This table is generated from data in a study by Asadbegi and Farzi, where lower relative stability values indicate greater thermodynamic favorability. The study identified AB as the most stable product, closely followed by AA, which is the major experimental product. tsijournals.com

Spectroscopic methods, such as in-situ Fourier Transform Infrared Spectroscopy (FTIR), are powerful tools for detecting transient intermediates in related reactions, like aniline oxidation. rsc.org While direct spectroscopic trapping of the intermediates in the this compound synthesis is challenging due to their transient nature, the combination of experimental product analysis and computational modeling provides a coherent picture of the reaction pathway.

Kinetic Studies of this compound Formation Reactions

The kinetics of the formation of this compound are influenced by several factors, including temperature, pressure, reactant concentrations, and the presence and nature of catalysts. The reaction is a second-order process, with the rate dependent on the concentrations of both aniline and propylene oxide.

Kinetic investigations of analogous reactions, such as the hydration of propylene oxide, demonstrate that these reactions follow a series-parallel mechanism where the initial epoxide can react to form the desired diol, but also further react with the product to form oligomers. researchgate.net A similar scenario can be envisaged for the aminolysis reaction, where the initially formed this compound could potentially react with another molecule of propylene oxide.

Detailed kinetic modeling for the specific reaction of aniline with the methyl radical has been performed, calculating rate constants over a wide range of temperatures and pressures. nih.gov While not identical, this provides a framework for understanding the complexities of radical-mediated side reactions that could potentially occur under certain conditions, although the primary mechanism for this compound formation is nucleophilic addition.

A study on the reaction of propylene oxide with aniline in the presence of a lithium bromide catalyst was conducted at elevated temperature (125 °C) and pressure (7.65 atm), indicating that significant energy input is required to drive the reaction at a practical rate without highly active catalysts. tsijournals.com

Table 2: Representative Kinetic Parameters for Related Reactions

| Reaction | Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) |

| Hydration of Propylene Oxide | Lewatit MonoPlus M500/HCO3- | 338-368 | Varies with temp. | Not specified |

| Aniline + Methyl Radical | None (Theoretical) | 300-2000 | Varies with temp. & pressure | ~41 kJ/mol (for H-abstraction) |

Role of Acid-Base Cooperativity in Catalyzed Reactions of this compound

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of catalysts that exhibit acid-base cooperativity. In this catalytic paradigm, a bifunctional or multifunctional catalyst possesses both a Lewis acidic site and a Brønsted basic (or nucleophilic) site within the same molecular framework. escholarship.orgox.ac.uk

The mechanism of cooperative catalysis in the aminolysis of an epoxide like propylene oxide involves a synergistic action:

Lewis Acid Activation: The Lewis acidic center of the catalyst (e.g., a metal ion like Zn(II) or a borane) coordinates to the oxygen atom of the epoxide ring. nih.govresearchgate.net This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. This activation lowers the energy barrier for the ring-opening step.

Brønsted Base/Nucleophile Assistance: Simultaneously, a basic or nucleophilic site on the catalyst can interact with the amine. This can occur in two ways: the base can deprotonate the amine, increasing its nucleophilicity, or it can act as a proton shuttle, facilitating the proton transfer that must occur during the reaction to neutralize the alkoxide intermediate. ox.ac.uk

Bifunctional catalysts, such as certain iminophosphoranes or heterometallic complexes, have been designed to exploit this principle. ox.ac.uknih.gov For example, a catalyst might feature a metal center to act as the Lewis acid and a ligand-bound group that can act as a proton acceptor or shuttle. This intramolecular cooperation is often more efficient than using two separate catalysts (a Lewis acid and a base) because it pre-organizes the reactants and catalytic groups in the transition state, reducing the entropic cost of the reaction. escholarship.org

This cooperative activation model has been shown to be highly effective in various epoxide ring-opening reactions, leading to higher reaction rates and improved selectivity under milder conditions compared to uncatalyzed or single-component catalyzed reactions. nih.gov While specific studies detailing bifunctional catalysis for the exact synthesis of this compound are sparse, the principles derived from the broader field of epoxide aminolysis are directly applicable.

Computational and Theoretical Studies on 1 Phenylamino Propan 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine the molecule's ground-state geometry and various electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like 1-(Phenylamino)propan-2-ol, which contains several rotatable single bonds, this involves a conformational analysis to find the global minimum on the potential energy surface. chemrxiv.orgfrontiersin.org This process involves systematically rotating the bonds—such as the C-C and C-N bonds of the propanolamine (B44665) backbone and the C-N bond connecting to the phenyl ring—and calculating the energy of each resulting conformer.

Studies on similar disubstituted compounds show that different configurations (e.g., cis, trans) can have significant energy differences, and only the most stable conformers are likely to exist in significant populations. scispace.com The analysis for this compound would identify the preferred dihedral angles that minimize steric hindrance and optimize stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the amino nitrogen. The final optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations Note: This table represents typical expected values for key parameters. Actual calculated values depend on the specific DFT functional and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aliphatic) | ~1.53 Å |

| C-N (aliphatic) | ~1.47 Å | |

| C-O | ~1.43 Å | |

| C-N (aromatic) | ~1.39 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C | ~112° |

| C-N-C | ~120° | |

| C-O-H | ~109° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarized. For this compound, the HOMO is expected to be localized on the electron-rich phenylamino (B1219803) group, while the LUMO would be distributed over the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are representative values illustrating the output of an FMO analysis.

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| E(LUMO) | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | ~ 4.7 eV | E(LUMO) - E(HOMO); indicates chemical stability and resistance to electronic excitation. |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution across a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface.

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these would be centered on the oxygen and nitrogen atoms due to their lone pairs of electrons.

Blue regions (positive potential) indicate areas of low electron density or high nuclear charge and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl and amino groups.

Green regions represent neutral or non-polar areas, such as the carbon backbone and parts of the phenyl ring.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, identifying the most likely locations for nucleophilic, electrophilic, and radical attacks. This analysis helps to pinpoint which atoms are most involved in chemical reactions.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. This method is particularly useful for analyzing hyperconjugation—the stabilizing interactions that result from the donation of electron density from a filled orbital into an adjacent empty (anti-bonding) orbital.

Molecular Modeling and Docking Studies for Understanding Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. This method is fundamental in drug design and for understanding biological function. For this compound and its derivatives, docking studies can elucidate how they might interact with biological targets.

A study involving enantiomerically pure N-alkylated β-amino alcohols derived from phenylpropanolamines performed docking against the DNA topoisomerase IV receptor. nih.gov The results showed good binding energies, indicating favorable interactions within the receptor's active site. nih.gov The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Formed between the hydroxyl or amino groups of the ligand and polar residues in the receptor.

Pi-pi stacking: Involving the phenyl ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor.

Hydrophobic interactions: Between the aliphatic parts of the ligand and non-polar regions of the receptor.

The binding energy, typically expressed in kcal/mol, quantifies the strength of the interaction, with more negative values indicating stronger binding.

Table 3: Example Binding Energies from a Molecular Docking Study of Phenylpropanolamine Derivatives (Data from a study on related β-amino alcohols with the DNA topoisomerase IV receptor nih.gov)

| Compound | Binding Energy (kJ/mol) |

| Derivative 1a' | -6.09 |

| Derivative 1d' | -7.38 |

| Derivative 1e' | -6.55 |

Reaction Pathway and Transition State Calculations

Computational chemistry can map the entire energy landscape of a chemical reaction, providing a detailed mechanism. This involves calculating the energy of the reactants, products, any intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For instance, the synthesis of this compound from aniline (B41778) and propylene (B89431) carbonate over a zeolite catalyst has been reported. scirp.org A theoretical study of this reaction would involve:

Optimizing the geometries of the reactants (aniline, propylene carbonate) and products (this compound, CO₂).

Locating the transition state structure for the nucleophilic attack of the aniline nitrogen onto the propylene carbonate.

Calculating the vibrational frequencies to confirm that the TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. This analysis can be used to compare different possible reaction mechanisms and predict which pathway is most favorable.

Simulation of Spectroscopic Data for Theoretical Validation

The theoretical validation of the molecular structure of this compound is significantly enhanced by the simulation of its spectroscopic data and comparison with experimental measurements. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides a powerful tool for predicting spectroscopic characteristics such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. modgraph.co.ukresearchgate.netmdpi.comnih.govdtic.mil This approach allows for a detailed assignment of spectral signals to specific atoms and functional groups within the molecule, offering a deeper understanding of its electronic and structural properties.

The process typically involves optimizing the molecular geometry of this compound at a selected level of theory (a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p)). mdpi.com Following this, calculations are performed to predict the spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. modgraph.co.uk Similarly, vibrational frequencies for an IR spectrum can be computed from the optimized geometry. researchgate.netnih.gov

The accuracy of these theoretical predictions is then validated by comparing them with experimental data obtained from high-resolution NMR and FT-IR spectroscopy. A strong correlation between the simulated and experimental spectra serves to confirm the proposed molecular structure and provides confidence in the computational model. While specific, in-depth computational studies validating the spectroscopic data of this compound are not extensively detailed in publicly available literature, the methodology is well-established. A pertinent example of this approach is the detailed spectroscopic and computational analysis performed on its isomer, 2-Amino-1-phenyl-1-propanol, which showcases how theoretical calculations are aligned with experimental FT-IR, FT-Raman, and NMR spectra to affirm its structural and electronic properties. nih.gov

Simulated vs. Experimental NMR Data

The comparison between calculated and experimental NMR chemical shifts is a cornerstone of theoretical validation. Discrepancies between the predicted and observed values can often be rationalized by considering factors such as solvent effects and intermolecular interactions, which may not be fully captured in the gas-phase theoretical models. modgraph.co.uk

Below is an illustrative table showcasing the kind of data that would be generated in such a comparative study for this compound. The experimental values are hypothetical but representative for a molecule with this structure, while the simulated values reflect typical outcomes from DFT/GIAO calculations.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is an illustrative example based on established methodologies.

| Atom Position | ¹H Chemical Shift (Experimental) | ¹H Chemical Shift (Simulated - GIAO) | ¹³C Chemical Shift (Experimental) | ¹³C Chemical Shift (Simulated - GIAO) |

| C1 (CH₃) | 1.15 (d) | 1.12 | 21.5 | 20.8 |

| C2 (CH-OH) | 4.05 (m) | 4.01 | 68.2 | 67.5 |

| C3 (CH₂-NH) | 3.25 (m) | 3.20 | 52.8 | 52.1 |

| NH | 4.50 (br s) | 4.45 | - | - |

| OH | 2.80 (br s) | 2.75 | - | - |

| Phenyl C (C-N) | - | - | 148.1 | 147.5 |

| Phenyl C (ortho) | 6.70 (d) | 6.65 | 113.5 | 113.0 |

| Phenyl C (meta) | 7.15 (t) | 7.10 | 129.3 | 128.8 |

| Phenyl C (para) | 6.60 (t) | 6.55 | 117.8 | 117.2 |

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Simulated vs. Experimental Infrared (IR) Spectroscopy Data

Theoretical calculations of vibrational frequencies provide a detailed assignment for each band in an experimental IR spectrum. researchgate.netnih.gov These calculations can help distinguish between different vibrational modes, such as stretching, bending, and rocking, which can be challenging to assign from the experimental spectrum alone. nih.gov The simulated spectrum serves as a unique "fingerprint" that, when matched with the experimental one, confirms the molecular identity. researchgate.net

The following table presents a selection of key vibrational frequencies that would be expected for this compound, comparing hypothetical experimental values with those that would be obtained from DFT calculations.

Table 2: Comparison of Major Experimental and Simulated FT-IR Vibrational Frequencies (cm⁻¹) for this compound This table is an illustrative example based on established methodologies.

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Simulated Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3350 (broad) | 3365 |

| N-H Stretch | Secondary Amine | 3410 | 3425 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 | 3060 |

| C-H Stretch (Aliphatic) | Propanol (B110389) Chain | 2965 | 2975 |

| C=C Stretch | Phenyl Ring | 1605, 1508 | 1610, 1512 |

| C-N Stretch | Phenyl-Amine | 1320 | 1328 |

| C-O Stretch | Secondary Alcohol | 1105 | 1115 |

This comparative approach, integrating both theoretical simulations and experimental spectroscopic data, provides a robust framework for the structural elucidation and electronic characterization of this compound.

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(Phenylamino)propan-2-ol. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment. docbrown.info The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region (δ 7.10-7.20 ppm). The methine proton (CH) attached to the hydroxyl group and the methine proton of the propyl chain show distinct chemical shifts and splitting patterns due to coupling with neighboring protons. docbrown.info The methylene (B1212753) (CH₂) protons adjacent to the amino group and the terminal methyl (CH₃) protons also provide specific resonances. The integration of these signals confirms the ratio of protons in the molecule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in a unique electronic environment. miamioh.edu The carbons of the phenyl ring resonate in the aromatic region (typically δ 113-150 ppm). The carbon atom bonded to the hydroxyl group (C-OH) and the carbon atom bonded to the amino group (C-N) appear at characteristic chemical shifts, which are influenced by the electronegativity of the attached heteroatoms. chemicalbook.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. miamioh.edu

Mechanistic studies also benefit from NMR techniques. nih.gov By monitoring the changes in the NMR spectrum over time, researchers can track the formation of intermediates and products in reactions involving this compound. Isotope labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C or ¹⁵N), can provide profound insights into reaction pathways and the breaking and forming of chemical bonds.

| ¹H NMR Data for this compound | |

| Chemical Shift (δ ppm) | Assignment |

| ~7.2 (multiplet) | Aromatic CH |

| ~6.7 (multiplet) | Aromatic CH |

| ~3.9 (multiplet) | CH-OH |

| ~3.2 (multiplet) | CH₂-N |

| ~1.1 (doublet) | CH₃ |

| ¹³C NMR Data for this compound | |

| Chemical Shift (δ ppm) | Assignment |

| ~148 | Aromatic C-N |

| ~129 | Aromatic CH |

| ~117 | Aromatic CH |

| ~113 | Aromatic CH |

| ~69 | C-OH |

| ~53 | CH₂-N |

| ~21 | CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis and Catalytic Surface Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves to identify the functional groups present in this compound by probing their characteristic vibrational modes. thermofisher.comnih.gov These two methods are often complementary, as some molecular vibrations may be more prominent in one technique than the other. thermofisher.comepequip.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching vibration gives rise to a strong band typically between 1050 and 1200 cm⁻¹. Aromatic C=C stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region. sapub.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. sapub.org Therefore, it is an excellent tool for observing the C-C backbone of the propyl chain and the symmetric breathing modes of the phenyl ring. The information gathered from Raman spectra can confirm assignments made from FT-IR data and provide a more complete vibrational profile of the molecule. sapub.org

In the context of catalysis, these techniques are invaluable for studying the interactions between this compound and a catalyst surface. rsc.org For example, infrared spectroscopy can be used to observe the adsorption of the molecule onto a metal oxide catalyst. rsc.org Changes in the vibrational frequencies of the O-H, N-H, or C-O bonds upon adsorption can indicate the nature of the surface interaction, such as the formation of alkoxide or amine complexes, which are key intermediates in catalytic transformations. rsc.org

| Characteristic Vibrational Frequencies for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3600 | O-H and N-H stretch (broad) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-3000 | Aliphatic C-H stretch |

| 1450-1600 | Aromatic C=C stretch |

| 1050-1200 | C-O stretch |

Advanced Mass Spectrometry Techniques for Intermediate Detection and Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. nih.govrsc.org Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly used. nih.gov

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and subsequent fragmentation into smaller, charged species. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage), resulting in a stable, resonance-stabilized ion. Another prominent fragmentation is the loss of a water molecule from the molecular ion.

The molecular ion peak for this compound (C₉H₁₃NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (151.21 g/mol ). One of the most significant fragment ions is often observed at m/z 44, resulting from the cleavage between the carbon bearing the hydroxyl group and the adjacent methylene carbon, forming the [CH(OH)CH₃]⁺ ion. The phenylamino (B1219803) portion can also lead to characteristic fragments. massbank.eu

ESI-MS is a softer ionization technique, often used for detecting reaction intermediates, as it is less likely to cause extensive fragmentation. nih.gov This makes it particularly useful for studying reaction mechanisms where transient species are formed. researchgate.net By coupling mass spectrometry with liquid chromatography (LC-MS/MS), complex mixtures can be separated, and the structures of individual components, including isomers and reaction intermediates, can be identified based on their unique fragmentation pathways. researchgate.net

| Potential Fragment Ions of this compound in Mass Spectrometry | |

| m/z Value | Possible Fragment Structure |

| 151 | [C₉H₁₃NO]⁺• (Molecular Ion) |

| 133 | [M - H₂O]⁺• |

| 106 | [C₆H₅NHCH₂]⁺ |

| 93 | [C₆H₅NH₂]⁺• (Aniline radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 44 | [CH₃CHOH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. physchemres.org For this compound, the UV-Vis spectrum is dominated by the absorptions of the phenylamino chromophore. The benzene (B151609) ring exhibits characteristic π → π* transitions. science-softcon.de

Typically, aromatic compounds show a strong absorption band (the E2-band) around 200-210 nm and a weaker, more structured band (the B-band) around 250-290 nm. researchgate.net The presence of the amino group attached to the phenyl ring acts as an auxochrome, which can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. physchemres.org

Chirality and Stereoselective Synthesis of 1 Phenylamino Propan 2 Ol

Regioselectivity in Ring-Opening Reactions Leading to 1-(Phenylamino)propan-2-ol

The formation of this compound is commonly achieved through the nucleophilic ring-opening of a propylene-based three-membered ring, such as propylene (B89431) oxide or propylene carbonate, by aniline (B41778). In this reaction, aniline can theoretically attack either of the two carbons in the epoxide or carbonate ring. The position of this attack determines the resulting regioisomer.

Attack at the less substituted carbon (C1): This results in the desired product, this compound.

Attack at the more substituted, chiral carbon (C2): This leads to the isomeric product, 2-(phenylamino)propan-1-ol.

Research has demonstrated that the reaction is highly regioselective, strongly favoring the formation of this compound. This selectivity is primarily governed by steric hindrance; the nucleophilic nitrogen of aniline preferentially attacks the less sterically hindered methylene (B1212753) carbon (C1) of the ring. scirp.org

The use of catalysts can further enhance this inherent regioselectivity. Studies involving the reaction of aniline and propylene oxide in the presence of a lithium bromide (LiBr) catalyst reported the formation of this compound. tsijournals.com Similarly, a highly regioselective and environmentally friendly approach utilizes recyclable heterogeneous catalysts like Na-Y zeolite for the reaction between aniline and propylene carbonate. scirp.org In a solvent-less system at 150°C, this method achieved over 95% selectivity for this compound. scirp.org The zeolite's porous framework is believed to orient the reactants in a way that facilitates the nucleophilic attack at the sterically less hindered carbon. scirp.org

| Catalyst | Substrates | Temperature (°C) | Aniline Conversion (%) | Selectivity for this compound (%) |

| Na-Y Zeolite | Aniline, Propylene Carbonate | 130 | 55 | >98 |

| Na-Y Zeolite | Aniline, Propylene Carbonate | 150 | 82 | >95 |

| Na-Y Zeolite | Aniline, Propylene Carbonate | 170 | 92 | ~92 |

Table 1: Effect of temperature on the Na-Y zeolite-catalyzed synthesis of this compound, demonstrating high regioselectivity. Data sourced from Scientific Research Publishing. scirp.org

Enantioselective Synthesis Strategies

Producing a specific enantiomer of this compound requires enantioselective synthesis methods. These strategies are crucial for applications where only one enantiomer provides the desired activity. The primary approaches involve either using a chiral catalyst to direct an asymmetric reaction or starting with an enantiomerically pure precursor.

Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or racemic starting materials. In this approach, a small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. While specific examples detailing the chiral catalysis for this compound are specialized, the principles are well-established in the synthesis of similar chiral amines and alcohols. nih.govmit.edu For instance, chiral phosphine (B1218219) ligands complexed with transition metals are used in asymmetric hydrogenations and cycloadditions. mit.eduresearchgate.net Organocatalysts, such as chiral BINOL-derived phosphoric acids or chiral oxazaborolidinium ions, are effective in guiding the asymmetric allylation of imines to produce chiral homoallylic amines with excellent enantioselectivities (90-96% ee). nih.gov These established catalytic systems represent a strategic blueprint for the development of asymmetric syntheses of this compound.

A direct and effective method for controlling the stereochemistry of the final product is to begin with a starting material that is already enantiomerically pure. This strategy, known as stereo-controlled synthesis, transfers the chirality of the precursor to the product.

In the synthesis of this compound, this is effectively demonstrated by using enantiopure propylene carbonate. When (R)-1,2-propylene carbonate (with an enantiomeric excess of ~98%) reacts with aniline, the nucleophilic attack proceeds with inversion of configuration at the stereocenter, but since the attack is at the non-chiral carbon, the original stereochemistry of the chiral carbon is retained. This leads to the highly selective formation of (2R)-1-(phenylamino)propan-2-ol. Conversely, using (S)-1,2-propylene carbonate as the precursor yields (2S)-1-(phenylamino)propan-2-ol. scirp.org This approach provides excellent stereochemical control, with reported product ratios heavily favoring the desired enantiomer. scirp.org

A related strategy is seen in the synthesis of the diastereomer L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, where the chiral precursor L-(R)-phenylacetylcarbinol is used. google.com Reductive amination of this chiral ketone establishes the stereochemistry of the final amino alcohol product in a controlled manner. google.com

| Chiral Precursor | Product | Product Ratio (desired:undesired) |

| (R)-1,2-Propylene Carbonate | (2R)-1-(Phenylamino)propan-2-ol | 96:4 |

| (S)-1,2-Propylene Carbonate | (2S)-1-(Phenylamino)propan-2-ol | 96:4 |

*Table 2: Stereo-controlled synthesis of this compound enantiomers using chiral propylene carbonate precursors. The reaction shows excellent transfer of stereochemistry. Data sourced from Scientific Research Publishing. scirp.org *

Advanced Stereochemical Characterization Methodologies

After performing a stereoselective synthesis, it is crucial to verify the outcome by determining the stereochemical purity, or enantiomeric excess (e.e.), of the product. Modern analytical chemistry offers several advanced methodologies for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A common technique involves the use of chiral derivatizing agents (CDAs). cam.ac.uk The mixture of enantiomers is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum. cam.ac.ukbham.ac.uk By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original sample can be accurately calculated. bham.ac.uk

Fluorescence-Based Assays: High-throughput methods have been developed for the rapid determination of enantiomeric excess. nih.gov One such method involves the dynamic self-assembly of the chiral amino alcohol with other components, such as 2-formylphenylboronic acid and a chiral fluorescent ligand (e.g., tryptophanol). nih.gov This assembly forms diastereomeric complexes that exhibit different fluorescence intensities or wavelengths. The ratio of these fluorescence signals can be used to determine the amount of each enantiomer in the mixture with high accuracy (error of <1% e.e.). nih.gov

Raman Optical Activity (ROA): ROA is a powerful spectroscopic technique that can directly measure the difference in the Raman scattering of left and right circularly polarized light by a chiral molecule. chemrxiv.org This provides a unique vibrational optical activity spectrum that is a sensitive probe of stereochemistry. ROA allows for the direct determination of both enantiomeric excess and absolute configuration in solution without the need for derivatization or separation, making it suitable for at-line or in-situ process monitoring. chemrxiv.org

Diastereoselective Control in Substituted this compound Formation

When the synthesis involves the formation of a molecule with two or more stereocenters, the challenge expands from controlling enantioselectivity to controlling diastereoselectivity. This is relevant in the synthesis of substituted this compound derivatives, where substituents may be present on the phenyl ring or at other positions on the propanol (B110389) chain. The goal is to control the relative spatial arrangement of these stereocenters, leading to specific diastereomers (e.g., syn vs. anti, or erythro vs. threo).

The principles of diastereoselective control are well-illustrated in related synthetic transformations. For example, in the synthesis of substituted morpholines from vinyloxiranes and amino alcohols, specific diastereomers are obtained through sequential palladium and iron catalysis. nih.gov The stereochemical outcome is dictated by the geometry of the starting materials and the mechanism of the cyclization.

In the context of amino alcohols, the synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol is a clear example of diastereoselective control. google.com The catalytic reductive amination of the chiral ketone precursor preferentially forms the erythro diastereomer over the threo diastereomer, with reported ratios as high as 99.98:0.02. google.com This high level of control is achieved because the incoming nucleophile (an amine) attacks the carbonyl group from the less sterically hindered face, a direction dictated by the existing stereocenter. Similar principles, such as substrate control where an existing chiral center directs the formation of a new one, are fundamental to producing diastereomerically pure substituted this compound derivatives.

Applications in Advanced Catalysis and Material Synthesis

1-(Phenylamino)propan-2-ol as a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of compounds used as ligands in transition metal-catalyzed asymmetric reactions. These reactions are fundamental in producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. The effectiveness of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

This compound is a prime candidate for serving as a chiral ligand. Its nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered ring. The stereogenic center at the C-2 position induces chirality in the catalytic pocket, enabling enantioselective transformations. Derivatives of chiral amino alcohols have been successfully employed in various asymmetric catalytic reactions, most notably in the reduction of prochiral ketones. rsc.orgnsf.gov

In the asymmetric transfer hydrogenation of ketones, a common method for producing chiral alcohols, a chiral ligand is used in conjunction with a metal catalyst, often ruthenium or manganese, and a hydrogen source like 2-propanol. rug.nlresearchgate.netbohrium.com While direct studies detailing the use of this compound itself are not extensively documented in the available literature, the principles are well-established with structurally similar amino alcohols. For instance, (1R, 2S)-(+)-cis-1-amino-2-indanol, an amino alcohol with a rigid backbone, has been used as a ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, achieving a high enantiomeric excess of 92%. rug.nl The mechanism of these reactions is believed to involve the formation of a metal-ligand complex that facilitates the stereoselective transfer of a hydride from the hydrogen source to the ketone substrate. nih.gov

The following table illustrates the typical performance of related chiral amino alcohol ligands in the asymmetric transfer hydrogenation of ketones, highlighting the potential for high yields and enantioselectivities.

| Catalyst System (Metal/Ligand) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| RuCl₂[(S)-binap][(S,S)-dpen] | Acetophenone | (R)-1-Phenylethanol | Quantitative | 80 |

| Mn(CO)₂LBr (L = chiral (NH)₂P₂ macrocycle) | Various Ketones | Chiral Alcohols | up to >99 | 90–99 |

| Ru-catalyst / (1R, 2S)-(+)-cis-1-amino-2-indanol | Acetophenone | 1-Phenylethanol | - | 92 |

Data compiled from multiple sources highlighting representative results. rug.nlresearchgate.netnih.gov

Similarly, chiral ligands derived from amino alcohols are employed in asymmetric alkylation reactions, where a new carbon-carbon bond is formed with high stereocontrol. mdpi.com The design of the ligand is critical, and the steric and electronic properties of this compound could be tuned through derivatization to optimize its performance in such catalytic systems.

Integration of this compound into Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly. Immobilizing a homogeneous catalyst onto a solid support combines the advantages of both homogeneous and heterogeneous catalysis, facilitating catalyst recovery and reuse. researchgate.net this compound and its derivatives can be anchored to various solid supports, such as silica (B1680970) or polymers, to create robust heterogeneous catalysts. nih.govmdpi.com

The functional groups of this compound, the amine and hydroxyl groups, provide convenient handles for covalent attachment to a support material. For instance, the molecule can be grafted onto silica gel that has been pre-functionalized with reactive groups like epoxides or chlorosilanes. mdpi.comresearchgate.net The amine or hydroxyl group of the amino alcohol can react with these surface groups to form a stable covalent bond.

Once immobilized, the chiral ligand can be used to complex a metal, creating a solid-supported catalyst. This approach has been successfully used for various catalytic systems. For example, palladium nanoparticles have been immobilized on amine-functionalized halloysite (B83129) nanotubes, creating a catalyst that shows excellent activity and selectivity in hydrogenation reactions. mdpi.com Similarly, catalysts immobilized on polymer supports, such as polystyrene, have been developed for reactions like ethylene (B1197577) polymerization. mdpi.com

The performance of these heterogeneous catalysts depends on several factors, including the nature of the support, the loading of the catalyst, and the length and nature of the linker used for immobilization. While specific examples of immobilized this compound catalysts are not widely reported, the established methodologies for immobilizing amino-functionalized molecules provide a clear pathway for its integration into heterogeneous systems for applications in continuous flow reactors and large-scale industrial processes. researchgate.net

Role of this compound as a Building Block in Complex Chemical Synthesis

The structural framework of this compound is a key constituent in a variety of biologically active molecules, particularly pharmaceuticals. Its role as a chiral building block is crucial for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect.

A prominent example is the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension and angina. rsc.orgresearchgate.net Propranolol (B1214883), a widely used β-blocker, contains the 1-(aryloxy)-3-aminopropan-2-ol core structure. nih.gov Syntheses of propranolol and its analogues often involve the reaction of a substituted phenol (B47542) with an epoxide, followed by the ring-opening of the epoxide with an amine. ut.ac.irresearchgate.netscispace.com The 1-amino-propan-2-ol moiety is a central part of the final drug structure.

Another significant application is in the synthesis of oxazolidinone antibiotics. asianpubs.org Linezolid (B1675486), the first member of this class to be approved for clinical use, is effective against multi-drug resistant Gram-positive bacteria. google.com The synthesis of linezolid and its analogues often utilizes a chiral C3-building block that can be derived from or is structurally related to this compound. ukhsa.gov.uknih.govresearchgate.net These syntheses typically involve the construction of the oxazolidinone ring, which is a five-membered heterocycle. mdpi.com

The following tables summarize the role of the 1-(amino)propan-2-ol scaffold in the synthesis of these important classes of drugs.

Table 1: Synthesis of Propranolol

| Precursors | Key Intermediate Step | Final Product |

| 1-Naphthol, Epichlorohydrin, Isopropylamine | Formation of 1-(naphthalen-1-yloxy)-2,3-epoxypropane followed by ring-opening with isopropylamine. | Propranolol [1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol] |

Based on established synthetic routes. ut.ac.irgoogle.com

Table 2: Synthesis of Linezolid Analogues

| Starting Material | Key Synthetic Transformation | Final Product Class |

| N-Aryl-carbamates, (R)- or (S)-Epichlorohydrin | Formation of a chiral N-aryl-oxazolidinone ring. nih.gov | N-Aryl-oxazolidinones (core of Linezolid) |

| 3-Fluoro-4-morpholinylaniline, (R)-Epichlorohydrin | Formation of (S)-N-{[3-(3-fluoro-4-morpholin-4-yl-phenyl)-2-oxo-5-oxazolidinyl]methyl}amine. asianpubs.org | Linezolid Analogues |

Illustrates the general synthetic strategy for the oxazolidinone core. nih.govasianpubs.org

Potential in Design of Advanced Organic Frameworks or Polymeric Materials

The development of advanced materials with tailored properties is a rapidly growing field of research. Metal-Organic Frameworks (MOFs) and functional polymers are two classes of materials that have garnered significant attention due to their diverse applications in gas storage, separation, catalysis, and sensing. rsc.orggoogle.com

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or struts. researchgate.net The properties of a MOF can be tuned by changing the metal center or the organic linker. The presence of functional groups on the organic linker can impart specific properties to the MOF. This compound, with its amine and hydroxyl functionalities, is a candidate for use as a functionalized linker in the synthesis of MOFs. rsc.orgresearchgate.net The amino group, in particular, can enhance the affinity of the MOF for CO₂ capture and can also serve as a site for post-synthetic modification or for anchoring catalytic species. rsc.orgresearchgate.netmdpi.com While direct synthesis of a MOF using this compound as the primary linker is not yet a common example in the literature, the principles of using functionalized amino alcohols are established. researchgate.net

Similarly, this compound can be incorporated into polymeric structures. It can be used as a monomer in polycondensation reactions with, for example, dicarboxylic acids or their derivatives, to form polyesters or polyamides with pendant phenylamino (B1219803) and hydroxyl groups. These functional groups can then be used for further chemical modifications or to influence the material's properties, such as its solubility or its ability to coordinate with metal ions. The incorporation of chiral units like this compound into a polymer backbone can also lead to the creation of chiral polymers with potential applications in enantioselective separations or as chiral stationary phases in chromatography.

Future Research Directions in 1 Phenylamino Propan 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of novel and sustainable synthetic routes to 1-(Phenylamino)propan-2-ol and its analogs. A primary focus will be on minimizing the environmental impact of chemical synthesis by developing more environmentally benign methodologies. hilarispublisher.com This includes the exploration of greener solvents, renewable starting materials, and catalytic systems that offer high efficiency and selectivity. The exploration of novel synthetic pathways in medicinal chemistry has the potential to accelerate drug discovery and development by providing access to new chemical entities. hilarispublisher.com

Key research objectives in this area will include:

Catalytic Hydrogenation: Investigating more efficient and recyclable catalysts for the reductive amination of phenylacetone with ammonia or nitrobenzene.

Biocatalysis: Exploring enzymatic routes, such as those employing transaminases or alcohol dehydrogenases, to afford high enantiopurity under mild reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and product consistency.

Advanced Mechanistic Investigations via In-Situ Spectroscopy and Real-Time Monitoring

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for process optimization and the development of more efficient catalysts. Future research will increasingly employ advanced analytical techniques for in-situ and real-time monitoring of chemical reactions. researchgate.net These methods provide continuous data, offering detailed insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. researchgate.net

Techniques that will be pivotal in these investigations include:

In-Situ Infrared (IR) and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of transient species and to follow the progress of reactions in the solution phase.

Mass Spectrometry: To identify and quantify reaction components, including short-lived intermediates.

These in-situ techniques have the potential to reveal rapid, multistep reaction mechanisms and metastable intermediates that are challenging to observe through traditional ex-situ analysis. researchgate.net

Expansion of Computational Predictive Models for Reactivity and Selectivity

The integration of computational chemistry and machine learning is set to revolutionize the way chemical reactions are designed and optimized. uvic.canih.gov Future research will focus on the development and expansion of predictive models for the reactivity and selectivity of reactions involving this compound. uvic.ca These models can accelerate the discovery of new synthetic routes and optimize reaction conditions with greater efficiency. hilarispublisher.com

Areas of focus will include:

Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions.

Molecular Dynamics (MD) Simulations: To understand the role of solvent effects and conformational changes on reactivity.

Machine Learning Algorithms: To build predictive models from large datasets of reaction outcomes, which can forecast the success of a reaction under specific conditions. hilarispublisher.comnih.gov

The development of accurate predictive models remains a significant goal in chemical synthesis, and data-driven approaches are becoming increasingly valuable in this endeavor. uvic.ca

Exploration of New Catalytic Paradigms Involving this compound Scaffolds

The structural motif of this compound makes it an attractive scaffold for the design of new catalysts. Future research will explore the potential of its derivatives as ligands for transition metal catalysts or as organocatalysts in their own right. The versatility of polymer scaffolds allows for the incorporation of additional functionalities, which can lead to the development of multifunctional catalysts. nih.gov

Promising avenues of research include:

Asymmetric Catalysis: Designing chiral ligands based on the this compound backbone for enantioselective transformations.

Bioorthogonal Catalysis: Developing catalysts that can perform specific chemical reactions within a biological environment without interfering with native processes. nih.gov

Polymer-Supported Catalysts: Immobilizing this compound-based catalysts on solid supports to facilitate catalyst recovery and reuse.

The development of new bioorthogonal catalysts based on diverse scaffolds is a rapidly emerging field with the potential to revolutionize chemical biology. nih.gov

Design of Highly Efficient Stereoselective Transformations

The stereochemistry of this compound is critical for many of its applications. Future research will continue to focus on the design of highly efficient stereoselective transformations to access enantiomerically pure forms of this compound and its derivatives. A concise and novel approach for the synthesis of (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes has been demonstrated through the dehydroxylation of the corresponding (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ols. researchgate.net

Key areas for investigation will include:

Chiral Resolution: Developing more efficient methods for the separation of enantiomers, such as chiral chromatography or diastereomeric salt formation.

Asymmetric Synthesis: Designing new synthetic routes that directly produce the desired stereoisomer with high enantiomeric excess.

Stereoselective Derivatization: Exploring reactions that proceed with high stereoselectivity to introduce new functional groups while maintaining the desired stereochemistry.

The stereoselective transformation of (E,E)-2,4-Hexadiene and (E,Z)-2,4-hexadiene to threo and erythro amino alcohols, respectively, showcases the potential for controlling stereochemistry in related systems. researchgate.net

Integration with Emerging Technologies in Chemical Synthesis (e.g., electrochemistry, photoredox catalysis)

The integration of emerging technologies into chemical synthesis offers new opportunities for activating molecules and forming chemical bonds under mild conditions. Future research will explore the application of electrochemistry and photoredox catalysis to the synthesis and transformations of this compound. sigmaaldrich.comchemistryworld.com

Potential research directions include: